1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole
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Overview
Description
1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a chloronaphthalene moiety attached to a sulfonyl group, which is further connected to a methyl-substituted imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chloronaphthalene Sulfonyl Chloride: This step involves the chlorination of naphthalene followed by sulfonation to produce 4-chloronaphthalene-1-sulfonyl chloride.
Nucleophilic Substitution Reaction: The sulfonyl chloride is then reacted with 4-methylimidazole in the presence of a base such as triethylamine to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloronaphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The chloronaphthalene moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other sulfonyl imidazoles and chloronaphthalene derivatives. For example:
1-(4-chloronaphthalen-1-yl)sulfonyl-2-ethylimidazole: This compound has an ethyl group instead of a methyl group on the imidazole ring.
1-[(6-chloronaphthalen-2-yl)sulfonyl]-4-[(1-pyridin-4-ylpiperidin-4-yl)carbonyl]piperazine: This compound has a different substitution pattern on the naphthalene ring and additional functional groups.
The uniqueness of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClN2O2S |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-8-17(9-16-10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3 |
InChI Key |
BFLVDXPCWBCYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
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